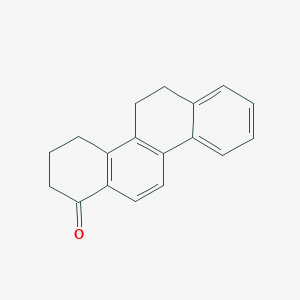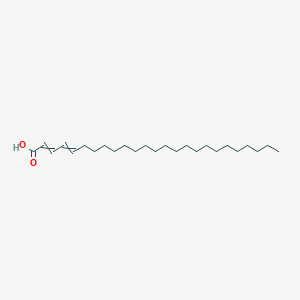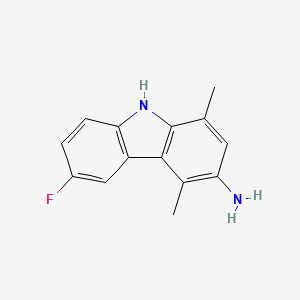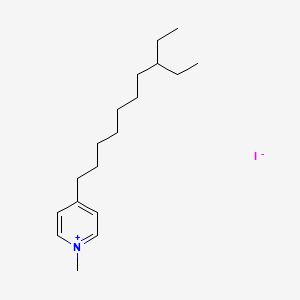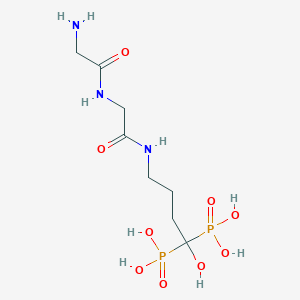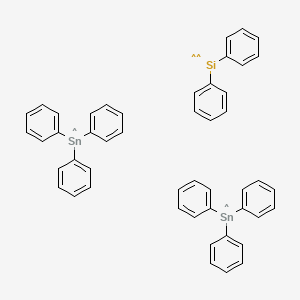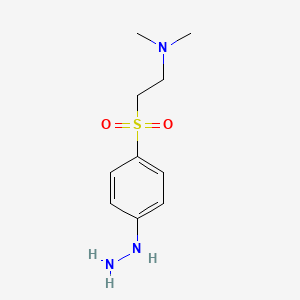
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydrazinyl group attached to a benzene sulfonyl moiety, along with a dimethylethanamine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine typically involves the reaction of 4-hydrazinylbenzenesulfonyl chloride with N,N-dimethylethanamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.
化学反応の分析
Types of Reactions
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonyl group can also participate in interactions with biological molecules, contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
- 4-Hydrazinylbenzenesulfonyl chloride
- N,N-Dimethylethanamine
- Azo and azoxy derivatives of 4-hydrazinylbenzenesulfonyl compounds
Uniqueness
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine is unique due to the combination of its hydrazinyl and sulfonyl groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
112826-14-9 |
|---|---|
分子式 |
C10H17N3O2S |
分子量 |
243.33 g/mol |
IUPAC名 |
2-(4-hydrazinylphenyl)sulfonyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H17N3O2S/c1-13(2)7-8-16(14,15)10-5-3-9(12-11)4-6-10/h3-6,12H,7-8,11H2,1-2H3 |
InChIキー |
VCIQOIZLPCAFGY-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


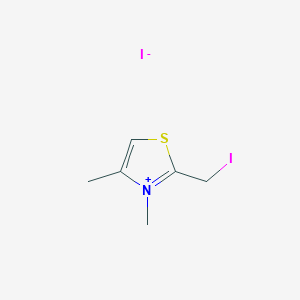
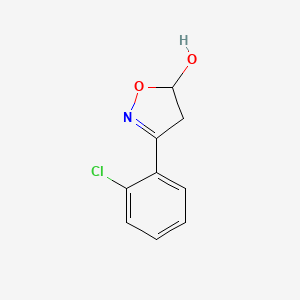
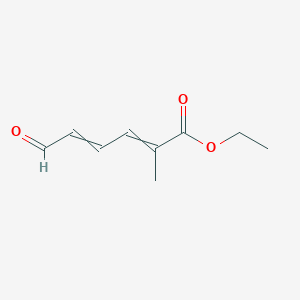
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)
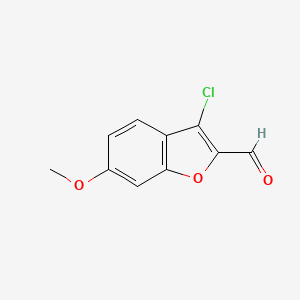
![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)
![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)
